

Application Notes and Protocols: ACHN-975 TFA Time-Kill Assay

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Compound of Interest

Compound Name: ACHN-975 TFA

Cat. No.: B3047518

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a time-kill assay with **ACHN-975 TFA**, a selective inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme in Gram-negative bacteria. These assays are crucial for evaluating the pharmacodynamic properties of ACHN-975, specifically its bactericidal or bacteriostatic activity over time.

Introduction

ACHN-975 is a potent inhibitor of LpxC, an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2] Lipid A is a critical component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of these bacteria. By inhibiting LpxC, ACHN-975 disrupts the integrity of the bacterial outer membrane, leading to cell death.[3] Time-kill assays are essential in vitro studies that provide insights into the rate and extent of bacterial killing by an antimicrobial agent, helping to characterize its activity as concentration-dependent or time-dependent.[4][5] For ACHN-975, studies have demonstrated concentration-dependent bactericidal activity against *Pseudomonas aeruginosa*.

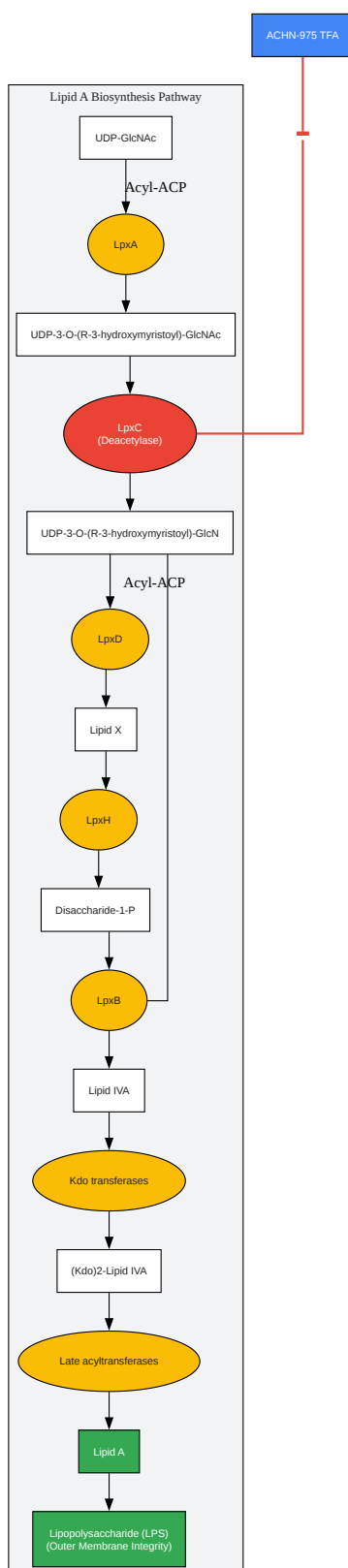
Data Presentation

Table 1: In Vitro Activity of ACHN-975 Against Gram-Negative Bacteria

Bacterial Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Enterobacteriaceae spp.	0.5	2
Pseudomonas aeruginosa	0.06	0.25
Acinetobacter baumannii	>64	>64

MIC (Minimum Inhibitory Concentration) values are based on broth microdilution methods as described in CLSI guidelines. Data compiled from multiple sources.

Signaling Pathway: ACHN-975 Mechanism of Action



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Caption: Mechanism of action of ACHN-975 in the Lipid A biosynthesis pathway.

Experimental Protocols

ACHN-975 TFA Time-Kill Assay Protocol

This protocol outlines the methodology for performing a time-kill assay to determine the bactericidal activity of **ACHN-975 TFA** against a selected Gram-negative bacterial strain.

1. Materials

- **ACHN-975 TFA** (Trifluoroacetic acid salt)
- Gram-negative bacterial strain (e.g., *P. aeruginosa* ATCC 27853)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Phosphate-buffered saline (PBS), sterile
- Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
- Sterile culture tubes or flasks
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (37°C) with shaking capabilities
- Micropipettes and sterile tips
- Serial dilution tubes
- Automated colony counter or manual counting equipment

2. Preparation of Reagents and Bacterial Inoculum

- **ACHN-975 Stock Solution:** Prepare a stock solution of **ACHN-975 TFA** in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 10 mg/mL. Further dilute as needed for the experiment.

- Bacterial Inoculum Preparation:

- From a fresh culture plate (18-24 hours growth), inoculate a few colonies of the test organism into a tube containing 5 mL of CAMHB.
- Incubate at 37°C with shaking (200-250 rpm) until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).
- Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5×10^5 colony-forming units (CFU)/mL. The exact dilution will need to be determined empirically for each strain.

3. Time-Kill Assay Procedure

- Assay Setup:

- Prepare a series of culture tubes or flasks, each containing the appropriate concentration of ACHN-975 in CAMHB. Concentrations should typically range from 0.5x to 64x the Minimum Inhibitory Concentration (MIC) of the test organism.
- Include a growth control tube containing only CAMHB and the bacterial inoculum (no drug).
- Include a sterility control tube containing only CAMHB.

- Inoculation:

- Inoculate each tube (except the sterility control) with the prepared bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.

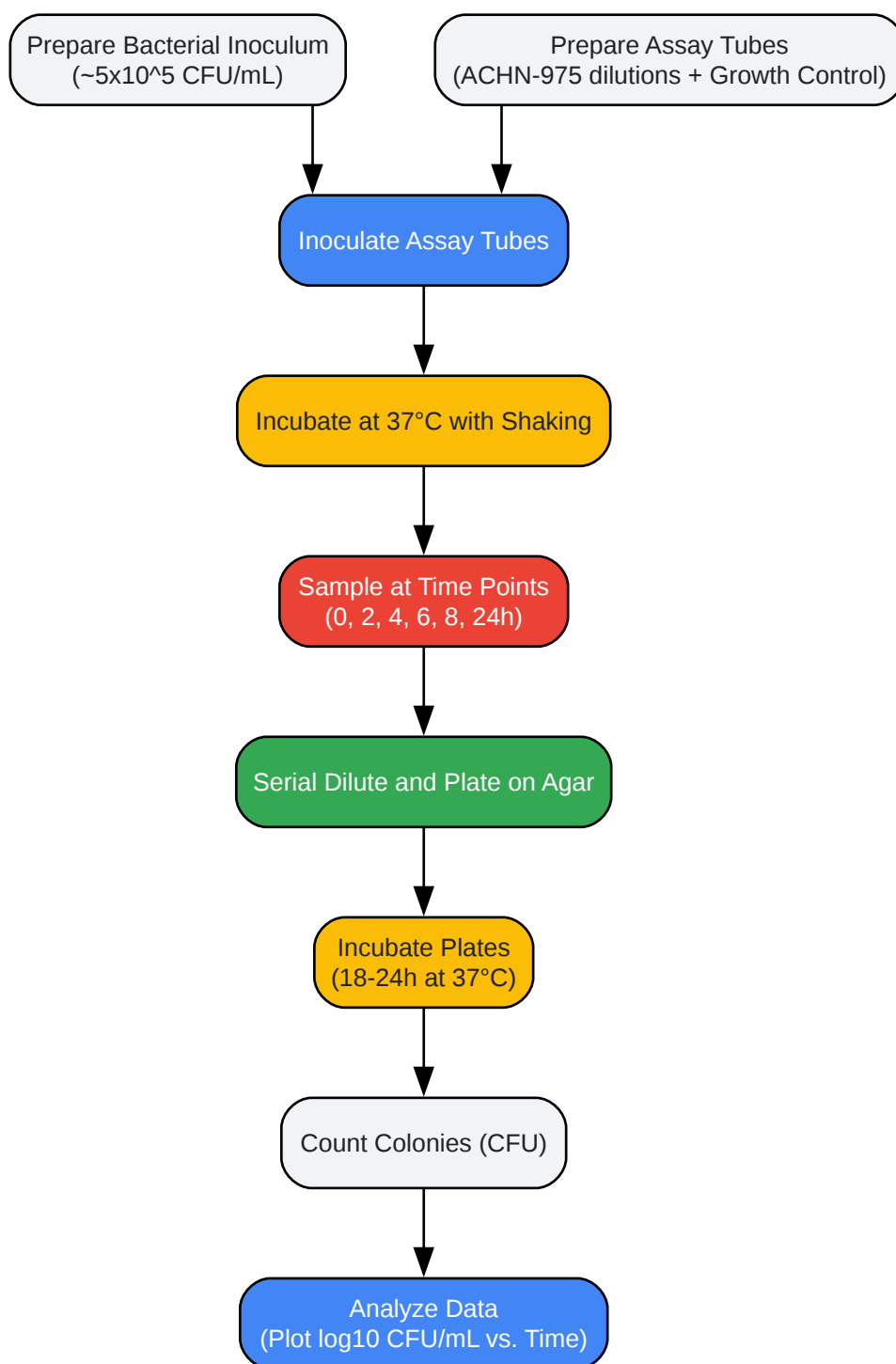
- Incubation and Sampling:

- Incubate all tubes at 37°C with constant agitation (200-250 rpm).
- At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw a 100 µL aliquot from each tube.

- Serial Dilution and Plating:

- Perform ten-fold serial dilutions of each aliquot in sterile PBS.
- Plate 100 μ L of the appropriate dilutions onto TSA plates. The choice of dilutions to plate will depend on the expected bacterial count at each time point.
- Colony Counting:
 - Incubate the plates at 37°C for 18-24 hours.
 - Count the number of colonies on plates that have between 30 and 300 colonies.
 - Calculate the CFU/mL for each time point using the formula: $\text{CFU/mL} = (\text{Number of colonies} \times \text{Dilution factor}) / \text{Volume plated (mL)}$
- Data Analysis:
 - Plot the \log_{10} CFU/mL versus time for each ACHN-975 concentration and the growth control.
 - Bactericidal activity is typically defined as a ≥ 3 - \log_{10} (99.9%) reduction in CFU/mL from the initial inoculum.

Experimental Workflow



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Caption: Workflow diagram for the ACHN-975 time-kill assay.

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